molecular formula C12H11NO3S B12974812 Ethyl 5-hydroxy-2-phenylthiazole-4-carboxylate

Ethyl 5-hydroxy-2-phenylthiazole-4-carboxylate

Cat. No.: B12974812
M. Wt: 249.29 g/mol
InChI Key: OETQBZJZKADBNT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-hydroxy-2-phenylthiazole-4-carboxylate typically involves the reaction of 4-hydroxythiobenzamide with ethyl bromopyruvate in ethanol . This reaction proceeds under reflux conditions to yield the desired product. The reaction mechanism involves the formation of the thiazole ring through cyclization.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and automated systems to control temperature and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxy-2-phenylthiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 5-hydroxy-2-phenylthiazole-4-carboxylate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Ethyl 5-hydroxy-2-phenylthiazole-4-carboxylate can be compared with other thiazole derivatives:

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable asset for developing new therapeutic agents and industrial applications.

Properties

Molecular Formula

C12H11NO3S

Molecular Weight

249.29 g/mol

IUPAC Name

ethyl 5-hydroxy-2-phenyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C12H11NO3S/c1-2-16-11(14)9-12(15)17-10(13-9)8-6-4-3-5-7-8/h3-7,15H,2H2,1H3

InChI Key

OETQBZJZKADBNT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)C2=CC=CC=C2)O

Origin of Product

United States

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